molecular formula C7H5ClFNO B6270430 4-fluoro-N-hydroxybenzene-1-carbonimidoyl chloride CAS No. 1056189-40-2

4-fluoro-N-hydroxybenzene-1-carbonimidoyl chloride

Cat. No.: B6270430
CAS No.: 1056189-40-2
M. Wt: 173.6
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Description

4-Fluoro-N-hydroxybenzene-1-carbonimidoyl chloride (CAS 42202-95-9, molecular formula C₇H₅ClFNO) is a halogenated aromatic compound featuring a benzene ring substituted with a fluorine atom at the para position, a hydroxylamine group (-N-OH), and a reactive chlorocarbonimidoyl moiety (-C(=N-OH)Cl) . Its molecular weight is 173.57 g/mol, and its structure enables participation in nucleophilic substitution and condensation reactions, making it valuable as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No.

1056189-40-2

Molecular Formula

C7H5ClFNO

Molecular Weight

173.6

Purity

91

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-hydroxybenzene-1-carbonimidoyl chloride typically involves the introduction of the fluorine atom and the carbonimidoyl chloride group onto a benzene ring. One common method includes the reaction of 4-fluorobenzene-1-carbonitrile with hydroxylamine hydrochloride under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the N-hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-hydroxybenzene-1-carbonimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oximes or reduction to yield amines.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of oximes.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-fluoro-N-hydroxybenzene-1-carbonimidoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-hydroxybenzene-1-carbonimidoyl chloride involves its interaction with specific molecular targets. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Halogenated Aromatic Compounds with Reactive Functional Groups

The compound shares structural similarities with other halogenated benzene derivatives, differing primarily in substituent groups and reactivity:

Compound Name Molecular Formula Key Substituents Reactivity/Applications
4-Fluoro-N-hydroxybenzene-1-carbonimidoyl chloride C₇H₅ClFNO -F, -C(=N-OH)Cl Nucleophilic substitution; pharmaceutical intermediates
Phenyl chlorothioformate C₇H₅ClOS -Cl, -SCOCl Thioesterification; polymer chemistry
Phenyl disulfide C₁₂H₁₀S₂ -S-S- bridge Crosslinking agent; vulcanization

Key Differences :

  • The chlorocarbonimidoyl group in the target compound provides unique reactivity for forming imines or oximes, unlike phenyl chlorothioformate’s thioester-forming capability .
  • The fluorine substituent enhances electronegativity and metabolic stability compared to non-fluorinated analogs, a feature critical in drug design .

Fluorobenzyl Derivatives in Pharmaceutical Intermediates

Several N-(4-fluorobenzyl) derivatives (e.g., N-(4-fluorobenzyl)-1-(piperidin-3-yl)methamine hydrochloride) share the 4-fluorobenzyl motif but differ in functional groups and applications:

Compound Name Molecular Formula Key Features Applications
This compound C₇H₅ClFNO Chlorocarbonimidoyl, -N-OH Precursor for heterocyclic synthesis
N-(4-Fluorobenzyl)-1-methoxypropan-2-amine hydrochloride C₁₁H₁₆ClFNO Amine, methoxy group CNS drug intermediates

Key Differences :

  • The target compound’s chlorocarbonimidoyl group acts as a leaving group in nucleophilic substitutions, whereas N-(4-fluorobenzyl) amines are typically used as building blocks for amine-containing APIs .
  • The hydroxylamine (-N-OH) group enables redox activity, which is absent in simple fluorobenzyl amines .

Nitro/Chloro-Substituted Benzamide Derivatives

Compounds like 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-nitrobenzamide () highlight divergent functionalization strategies:

Compound Name Molecular Formula Key Substituents Applications
This compound C₇H₅ClFNO -C(=N-OH)Cl, -F Reactive intermediate for heterocycles
4-Chloro-3-nitrobenzamide derivative C₁₉H₁₇ClFN₂O₅S -NO₂, -CONH-, sulfone group API intermediates; kinase inhibitors

Key Differences :

  • The nitro group in benzamide derivatives facilitates electrophilic aromatic substitution, whereas the target compound’s hydroxylamine group supports condensation reactions .
  • Benzamide derivatives are more sterically hindered, limiting their use in small-molecule coupling reactions compared to the planar carbonimidoyl chloride .

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